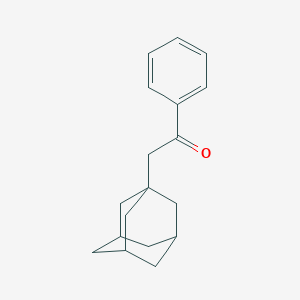
2-(1-Adamantyl)-1-phenylethanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Radical Reactions
Studies by Lomas et al. (1990, 1991) show that thermolysis of tri(1-adamantyl)methanol in toluene results in various products like bibenzyl and di(1-adamantyl) ketone. This process is sensitive to temperature and solvent isotopic composition, demonstrating the compound's role in radical reaction studies (Lomas, Fain, & Briand, 1990), (Lomas, Briand, & Fain, 1991).
Cholinesterase Inhibition
Kwong et al. (2017) explored adamantyl-based ester derivatives for their acetylcholinesterase and butyrylcholinesterase inhibitory activities. This highlights the compound's potential in studying neurodegenerative disorders like Alzheimer’s (Kwong et al., 2017).
Synthesis and Reactivity Studies
Stambuli et al. (2002) focused on the synthesis and reactivity of monomeric arylpalladium halide complexes with adamantyl-based ligands. This research aids in understanding the compound's behavior in complex synthesis and its applications in catalysis (Stambuli, Bühl, & Hartwig, 2002).
Synthesis and Characterization
Feng et al. (2019) synthesized a new adamantane-based compound, 3-phenyl-adamantane-1-carboxylic acid (PACA), and characterized it using various techniques. This shows its role in developing new materials for medicinal chemistry (Feng, Ye, Jiang, & Hou, 2019), (Wei, Kaiqi, Yang, & Ruibin, 2019).
Molecular Structure Analysis
Petrović Peroković et al. (2013) analyzed the crystal and molecular structures of novel adamantyl derivatives, contributing to understanding the compound’s structural properties in various chemical contexts (Petrović Peroković, Prugovečki, & Car, 2013).
Lanthanide Coordination Complexes
Li et al. (2009) worked on synthesizing novel lanthanide adamantane-dicarboxylate coordination complexes, providing insights into the compound's role in coordination chemistry and potential applications in materials science (Li, Wei, Huang, & Zheng, 2009).
Luminescence and Stability in Dyes
Krajcovic et al. (2016) found that ethyl-adamantyl side groups on fluorescent dyes induce π–π interactions, enhancing luminescence and thermal stability. This research offers potential applications in material science, particularly in the development of advanced luminescent materials (Krajcovic, Kovalenko, Heinrichová, Vala, & Weiter, 2016).
Electronic Control in Radical Capture
Bodepudi and Noble (1991) discussed the electronic control of face selection in the capture of radicals, shedding light on the compound's role in organic synthesis and mechanism studies (Bodepudi & Noble, 1991).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that adamantane derivatives have been found to possess physiological activity, with a particular emphasis on their antiviral activity . The mechanism of action for these compounds is considered to involve replication inhibitors of influenza A virus strains .
Mode of Action
Adamantane derivatives, such as amantadine, have been found to act as nicotinic antagonists, dopamine agonists, and noncompetitive nmda antagonists . The antiviral mechanism of action involves antagonism of the influenza virus A M2 proton channel, which prevents endosomal escape .
Biochemical Pathways
For instance, amantadine, an adamantane derivative, has been found to bind to and act as an agonist of the σ1 receptor, which is involved in its dopaminergic effects .
Pharmacokinetics
The adamantyl scaffold is known to enhance the pharmacokinetics of modified drug candidates due to its lipophilicity and ability to ensure drug stability .
Result of Action
For instance, amantadine, an adamantane derivative, has been found to have antiviral properties, particularly against the influenza A virus .
Propriétés
IUPAC Name |
2-(1-adamantyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c19-17(16-4-2-1-3-5-16)12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBSXKFXIFONEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335750 | |
| Record name | 1-Phenyl-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)-1-phenylethanone | |
CAS RN |
27648-26-6 | |
| Record name | 1-Phenyl-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





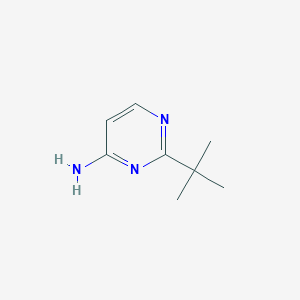



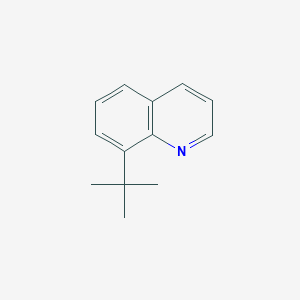
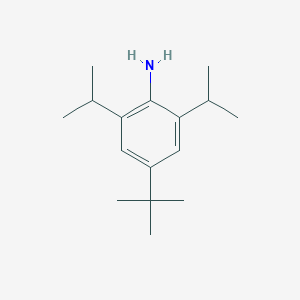

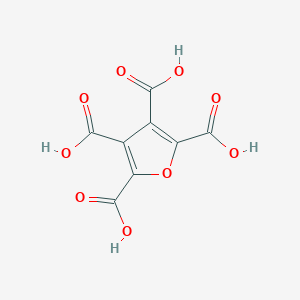
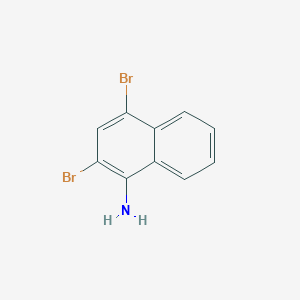
![N-[4-(dimethylamino)-3-methylphenyl]acetamide](/img/structure/B181724.png)

